N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
“N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is a derivative of thieno[2,3-d]pyrimidin-4-amine . Thieno[2,3-d]pyrimidin-4-amine derivatives are known for their broad range of biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic properties .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product .Scientific Research Applications
- Compounds containing the pyrrolo[2,3-d]pyrimidine moiety, such as our target molecule, exhibit broad biological activities. Researchers have identified antibacterial and antifungal effects . These properties make it a potential candidate for developing novel antimicrobial agents.
- N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine may act as a modulator for adenosine A1 and A3 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and immune responses. Investigating this compound’s interaction with adenosine receptors could lead to therapeutic insights.
- Researchers have explored the inhibitory effects of pyrrolo[2,3-d]pyrimidine derivatives on protein-kinase B (Akt), a key signaling molecule involved in cell survival and proliferation . Targeting Akt has implications for cancer therapy and other diseases.
- The compound has demonstrated anti-inflammatory properties . Understanding its mechanism of action and potential pathways could contribute to the development of anti-inflammatory drugs.
- Pyrrolo[2,3-d]pyrimidine analogs, including our compound, have shown promise as anti-cancer agents . Investigating their effects on cancer cell lines and specific molecular targets could lead to novel therapies.
- The same class of compounds has been explored for antiviral and anti-mycobacterial effects . Investigating N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine’s activity against specific viruses or mycobacteria could provide valuable insights.
Antibacterial and Antifungal Properties
Adenosine Receptor Modulation
Protein-Kinase B (Akt) Inhibition
Anti-Inflammatory Activity
Anti-Cancer Potential
Antiviral and Anti-Mycobacterial Activities
Mechanism of Action
Target of Action
N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a derivative of thieno[2,3-d]pyrimidin-4-amine . Thieno[2,3-d]pyrimidin-4-amine derivatives have been found to exhibit a broad range of biological and pharmacological activities . They have been docked against the acetyl-CoA carboxylase enzyme , which plays a crucial role in fatty acid biosynthesis and energy metabolism .
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, affecting the metabolic processes it is involved in
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . Acetyl-CoA carboxylase, the target of this compound, is a key enzyme in this pathway . By inhibiting this enzyme, the compound can disrupt the synthesis of fatty acids, which are essential components of cell membranes and are involved in various cellular functions .
Result of Action
The inhibition of acetyl-CoA carboxylase by N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can lead to a disruption in fatty acid biosynthesis . This can affect the integrity of cell membranes and other cellular functions dependent on fatty acids
properties
IUPAC Name |
N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-19-8-7-16-14-13-12(11-5-3-2-4-6-11)9-20-15(13)18-10-17-14/h2-6,9-10H,7-8H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWBAOLBUGGBOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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